(S)-4-(((Benzyloxy)carbonyl)amino)-5-isopropoxy-5-oxopentanoic acid
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Overview
Description
(S)-4-(((Benzyloxy)carbonyl)amino)-5-isopropoxy-5-oxopentanoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a benzyloxycarbonyl-protected amino group, an isopropoxy group, and a pentanoic acid backbone, making it a versatile intermediate in various chemical reactions and synthesis processes.
Preparation Methods
The synthesis of (S)-4-(((Benzyloxy)carbonyl)amino)-5-isopropoxy-5-oxopentanoic acid typically involves multiple steps, starting from commercially available starting materialsThe final step involves the oxidation of the intermediate to form the desired pentanoic acid derivative .
Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
(S)-4-(((Benzyloxy)carbonyl)amino)-5-isopropoxy-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-4-(((Benzyloxy)carbonyl)amino)-5-isopropoxy-5-oxopentanoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of peptides and other complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(((Benzyloxy)carbonyl)amino)-5-isopropoxy-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing the active amino group that can interact with biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to (S)-4-(((Benzyloxy)carbonyl)amino)-5-isopropoxy-5-oxopentanoic acid include other benzyloxycarbonyl-protected amino acids and their derivatives. These compounds share similar structural features but may differ in the specific functional groups attached to the amino acid backbone. For example:
- (S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid
- (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C16H21NO6 |
---|---|
Molecular Weight |
323.34 g/mol |
IUPAC Name |
(4S)-5-oxo-4-(phenylmethoxycarbonylamino)-5-propan-2-yloxypentanoic acid |
InChI |
InChI=1S/C16H21NO6/c1-11(2)23-15(20)13(8-9-14(18)19)17-16(21)22-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,21)(H,18,19)/t13-/m0/s1 |
InChI Key |
NRSCPJKMEAHSJF-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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